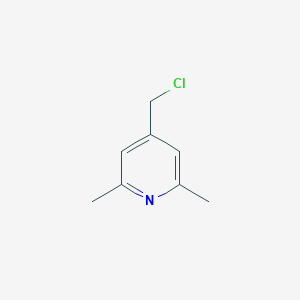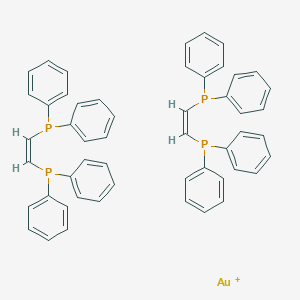
AU(Bdpe)2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AU(Bdpe)2 is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a coordination complex with the chemical formula [this compound]ClO4, where Bdpe refers to bis(diphenylphosphino)ethane. This compound has unique properties that make it useful in various fields of research, including biochemistry, pharmacology, and materials science.
Mechanism of Action
The mechanism of action of AU(Bdpe)2 is not yet fully understood. However, it has been suggested that it may act by inducing apoptosis, which is a process of programmed cell death. Additionally, it may inhibit the activity of enzymes involved in DNA replication, leading to the inhibition of cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce DNA damage and inhibit cell proliferation in cancer cells. Additionally, it has been shown to exhibit antimicrobial activity against various bacterial strains. Furthermore, this compound has been shown to have low toxicity in vitro, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
AU(Bdpe)2 has several advantages for use in lab experiments. It is easy to synthesize and purify, making it readily available for use. Additionally, it exhibits low toxicity in vitro, making it safe for use in cell culture experiments. However, one limitation of this compound is that it is relatively unstable in solution, which may affect its activity and efficacy.
Future Directions
There are several future directions for research on AU(Bdpe)2. One area of focus is the development of new cancer therapies based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in materials science. Furthermore, there is a need for more studies on the toxicity and pharmacokinetics of this compound to assess its potential as a therapeutic agent.
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its unique properties make it a valuable tool for studying cellular processes and developing new therapies. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
AU(Bdpe)2 can be synthesized through a simple and efficient method. It involves the reaction of gold(III) chloride trihydrate with bis(diphenylphosphino)ethane in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography. This method is advantageous because it produces high yields of pure this compound.
Scientific Research Applications
AU(Bdpe)2 has been extensively studied for its potential applications in scientific research. It has been shown to exhibit promising anti-cancer properties, making it a potential candidate for cancer therapy. Additionally, it has been studied for its antimicrobial properties, which could be useful in the development of new antibiotics. Furthermore, this compound has been shown to have potential applications in materials science, such as in the development of new catalysts.
properties
CAS RN |
116449-44-6 |
|---|---|
Molecular Formula |
C52H44AuP4+ |
Molecular Weight |
989.8 g/mol |
IUPAC Name |
[(Z)-2-diphenylphosphanylethenyl]-diphenylphosphane;gold(1+) |
InChI |
InChI=1S/2C26H22P2.Au/c2*1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h2*1-22H;/q;;+1/b2*22-21-; |
InChI Key |
QMQIGTWPVCYIGL-RFLAESERSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)/C=C\P(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(C2=CC=CC=C2)/C=C\P(C3=CC=CC=C3)C4=CC=CC=C4.[Au+] |
SMILES |
C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Au+] |
Canonical SMILES |
C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Au+] |
synonyms |
AU(BDPE)2 bis(1,2-bis(diphenylphosphino)ethene)gold (I) bis(1,2-bis(diphenylphosphino)ethene)gold (I) chloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





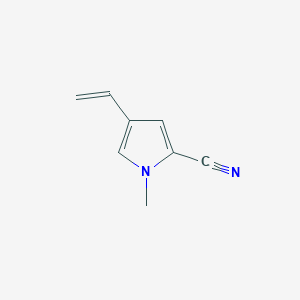
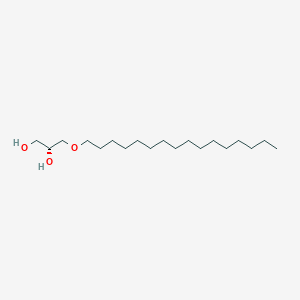
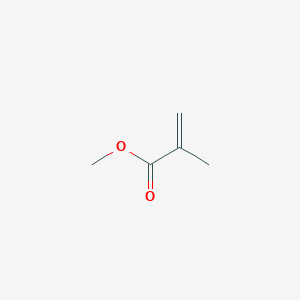

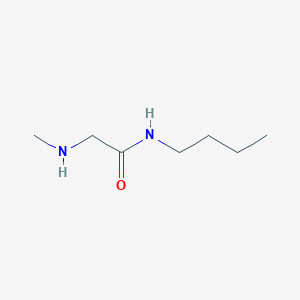
![Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate](/img/structure/B54186.png)

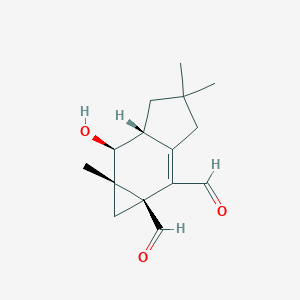
![3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B54195.png)

![3,4-Dihydro-2H-benzo[1,4]oxazine-8-carbonitrile](/img/structure/B54198.png)
